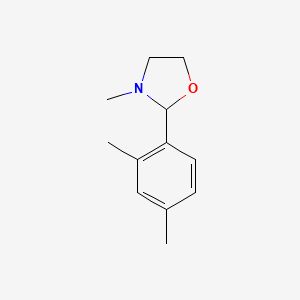

3-Methyl-2-(2,4-xylyl)oxazolidine

Description

3-Methyl-2-(2,4-xylyl)oxazolidine is a substituted oxazolidine derivative characterized by a five-membered oxazolidine ring (containing nitrogen and oxygen) with a methyl group at position 3 and a 2,4-dimethylphenyl (2,4-xylyl) group at position 2. This compound belongs to a class of heterocyclic amines with applications in organic synthesis and pharmaceutical intermediates.

Oxazolidines are known for their dynamic equilibria between closed-ring and open-chain forms, influenced by pH, temperature, and substituents.

Properties

CAS No. |

67625-16-5 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(2,4-dimethylphenyl)-3-methyl-1,3-oxazolidine |

InChI |

InChI=1S/C12H17NO/c1-9-4-5-11(10(2)8-9)12-13(3)6-7-14-12/h4-5,8,12H,6-7H2,1-3H3 |

InChI Key |

JQRNYPGAEDLVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2N(CCO2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-3-methyloxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylamine with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-(2,4-Dimethylphenyl)-3-methyloxazolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazolidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives. Substitution reactions can result in various substituted oxazolidine compounds.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3-methyloxazolidine has several applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-3-methyloxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazolidine ring and the phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural and Functional Comparisons

The table below compares 3-Methyl-2-(2,4-xylyl)oxazolidine with structurally related oxazolidines:

Key Observations:

Substituent Impact on Functionality :

- Aromatic groups (e.g., 2,4-xylyl, anthracene) enhance fluorescence or steric stabilization, making such derivatives suitable for sensing or drug design .

- Nitro or halogenated groups (e.g., trichloromethyl) increase reactivity, enabling participation in cyclization reactions for bioactive molecules .

Stability and Reactivity :

Toxicity and Environmental Impact

- This compound: Toxicity data are unavailable, but analogous oxazolidines (e.g., 5-methyl derivatives) exhibit moderate acute toxicity (oral, dermal) and are skin sensitizers. Hydrolysis products like formaldehyde may pose genotoxic risks at high concentrations .

- OX1-Nitro/OX2-Anthracene: No explicit toxicity data, but fluorometric sensors are typically designed for low environmental persistence .

- Industrial Oxazolidines : Classified as moderately toxic to aquatic life, with corrosion risks at high concentrations .

Biological Activity

3-Methyl-2-(2,4-xylyl)oxazolidine is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 67625-16-5

- Molecular Formula : C₁₁H₁₅N₁O

- Molecular Weight : 175.25 g/mol

The oxazolidine structure contributes to the compound's unique biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Antimicrobial Action : The compound has demonstrated efficacy against a range of bacteria and fungi. Its mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The exact pathways involved are still under investigation but may relate to apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using several human cancer cell lines. The following table presents the IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| A549 (Lung Cancer) | 22.3 |

| L929 (Fibroblast) | 30.0 |

The compound shows promising cytotoxic effects, particularly in HeLa cells, indicating potential for further development as an anticancer agent.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at a university laboratory demonstrated that this compound significantly inhibited biofilm formation in MRSA strains. This property is crucial for developing treatments against persistent infections. -

Cytotoxicity Investigation :

In another study focusing on cancer therapy, researchers observed that treatment with the compound led to increased apoptosis markers in A549 cells. Flow cytometry analysis revealed a higher percentage of cells in the sub-G1 phase after treatment, indicating effective induction of cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.